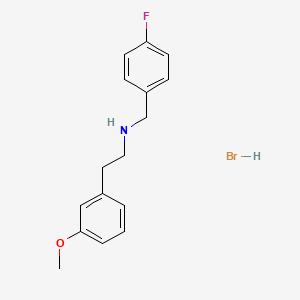

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzyl chloride with 3-methoxyphenylacetonitrile in the presence of a base, followed by reduction of the nitrile group to an amine. The final step involves the formation of the hydrobromide salt by reacting the free amine with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide

- N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide

- N-(4-methylbenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide

Uniqueness

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Biological Activity

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide is a compound of significant interest in pharmacological research due to its potential biological activity. This article explores its structural characteristics, mechanisms of action, and biological effects, supported by relevant data and case studies.

Structural Characteristics

The compound features a fluorobenzyl moiety and a methoxyphenyl group , which are known to influence its interaction with biological targets. The fluorine atom enhances metabolic stability and blood-brain barrier permeability, potentially increasing bioavailability. The methoxy group can facilitate hydrogen bonding with target proteins, affecting the compound's selectivity and activity.

This compound acts primarily through its interactions with various receptors and enzymes. It may modulate the activity of specific molecular targets, leading to diverse biological effects. The exact pathways depend on the context of use, but preliminary studies suggest involvement in neurological processes and potential therapeutic applications in disorders such as depression and anxiety .

1. Receptor Binding Affinity

The compound has been studied for its affinity towards serotonin receptors, particularly the 5-HT2A receptor. Analogous compounds with similar structures have shown varying affinities, indicating that modifications to the benzyl moiety significantly impact receptor interactions. For instance, halogen substitutions on the benzyl ring have been correlated with increased potency at these receptors .

2. Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine have shown significant activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines . The mechanism underlying this activity is likely associated with their ability to inhibit key signaling pathways involved in cell proliferation.

3. Case Studies

Several studies have highlighted the biological implications of similar compounds:

- Study on N-Benzyl-5-methoxytryptamines : This research indicated that N-benzyl substitutions enhance serotonin receptor affinity, suggesting a possible parallel in the activity of N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine .

- Antioxidant Activity : Related compounds have been evaluated for their antioxidant properties using assays like DPPH radical scavenging, showing promising results that could imply additional therapeutic benefits beyond receptor binding .

Data Summary

| Parameter | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Receptor Target | Primarily interacts with serotonin 5-HT2A receptors |

| Cytotoxicity | Effective against U-87 glioblastoma and MDA-MB-231 breast cancer cell lines |

| Mechanism of Action | Modulates receptor activity; potential inhibition of key signaling pathways |

| Bioavailability Factors | Enhanced by fluorine substitution; methoxy group aids in protein interaction |

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO.BrH/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14;/h2-8,11,18H,9-10,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRASXXMRMAVXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.